N-Deethylcyanazine amide

Descripción general

Descripción

N-Deethylcyanazine amide is a derivative of cyanazine, a herbicide belonging to the triazine class. This compound is formed as a degradation product of cyanazine in the environment. Cyanazine itself is used for weed control in various crops such as maize, peas, and broad beans. The presence of this compound in the environment is of interest due to its potential impact on ecosystems and human health .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-Deethylcyanazine amide typically involves the hydrolysis of cyanazine under acidic or basic conditions. The reaction proceeds through the deethylation of cyanazine, followed by the formation of the amide group. The general reaction conditions include:

Acidic Hydrolysis: Cyanazine is treated with a strong acid such as hydrochloric acid at elevated temperatures.

Basic Hydrolysis: Cyanazine is treated with a strong base such as sodium hydroxide, also at elevated temperatures.

Industrial Production Methods: Industrial production of this compound involves large-scale hydrolysis of cyanazine using optimized reaction conditions to ensure high yield and purity. The process is carefully controlled to minimize the formation of unwanted by-products and to ensure environmental safety .

Análisis De Reacciones Químicas

Types of Reactions: N-Deethylcyanazine amide undergoes several types of chemical reactions, including:

Hydrolysis: Conversion to carboxylic acids and amines under acidic or basic conditions.

Reduction: Conversion to amines using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions involving the amide group

Common Reagents and Conditions:

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous conditions.

Substitution: Nucleophiles such as amines or alcohols under mild conditions

Major Products:

Hydrolysis: Carboxylic acids and amines.

Reduction: Primary amines.

Substitution: Various substituted amides depending on the nucleophile used

Aplicaciones Científicas De Investigación

N-Deethylcyanazine amide has several applications in scientific research, including:

Chemistry: Used as a model compound to study the degradation pathways of triazine herbicides.

Biology: Investigated for its potential effects on microbial communities in soil and water.

Medicine: Explored for its potential as a lead compound in the development of new pharmaceuticals.

Industry: Used in the development of analytical standards for environmental monitoring

Mecanismo De Acción

The mechanism of action of N-Deethylcyanazine amide involves its interaction with biological molecules, leading to the inhibition of mitochondrial respiration. This is similar to other triazine herbicides, which disrupt the electron transport chain in mitochondria, leading to cellular energy depletion and eventual cell death .

Molecular Targets and Pathways:

Mitochondrial Respiration: Inhibition of key enzymes in the electron transport chain.

Cellular Metabolism: Disruption of ATP production and energy metabolism.

Comparación Con Compuestos Similares

Atrazine: Another triazine herbicide with similar environmental degradation products.

Propazine: Shares the triazine core structure but differs in its alkyl substituents.

Simazine: Similar mechanism of action but used in different agricultural applications.

Terbuthylazine: Major triazine herbicide in the EU with similar environmental concerns

N-Deethylcyanazine amide stands out due to its specific formation as a degradation product and its unique chemical properties, making it a compound of significant interest in environmental and toxicological studies.

Actividad Biológica

N-Deethylcyanazine amide (DCAM) is a derivative of cyanazine, a chlorinated s-triazine herbicide. This compound, along with its metabolites, has garnered attention due to its biological activity and potential environmental impact. This article provides a comprehensive overview of the biological activity of this compound, including its toxicokinetics, mechanisms of action, and effects on human health and the environment.

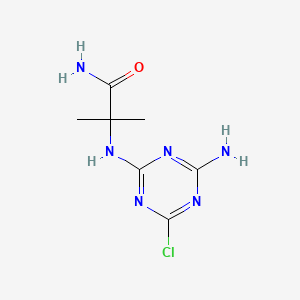

This compound is chemically related to cyanazine and is part of a larger class of compounds known as chlorotriazines. The structural modifications from cyanazine to DCAM involve the removal of an ethyl group, which influences its biological properties. The general structure can be represented as follows:

- Chemical Formula : CHClNO

- CAS Number : 36556-77-1

Toxicokinetics

Absorption and Distribution : Research indicates that compounds in the chlorotriazine family, including DCAM, are rapidly absorbed in mammals. The distribution tends to favor organs such as the liver and kidneys, where metabolic processes predominantly occur .

Metabolism : The metabolism of this compound involves several pathways:

- N-dealkylation : This is a common metabolic pathway where alkyl groups are removed.

- Hydroxylation and Glutathione Conjugation : These processes lead to the formation of reactive metabolites, which can interact with cellular components .

Excretion : Metabolites are primarily excreted via urine and feces, with studies showing that over 50% can be eliminated within 24 hours post-exposure .

The biological activity of this compound is closely linked to its interaction with biological systems:

- Endocrine Disruption : Like other chlorinated pesticides, DCAM has been implicated in endocrine disruption. It can interfere with hormone signaling pathways, potentially leading to developmental and reproductive effects in mammals .

- Toxicological Effects : Studies have shown that exposure to DCAM can result in various toxicological outcomes:

Case Studies

Several studies have documented the effects of this compound on biological systems:

- Developmental Studies in Rats : A study observed that exposure to cyanazine and its metabolites led to reduced fetal body weight and increased post-implantation loss in pregnant rats. These findings suggest significant reproductive toxicity associated with chlorotriazine exposure .

- Groundwater Contamination Analysis : Research conducted on groundwater samples revealed trace levels of DCAM along with other cyanazine metabolites. This highlights the environmental persistence of these compounds and their potential for bioaccumulation .

Environmental Impact

This compound's persistence in the environment raises concerns regarding its ecological impact. Its detection in groundwater suggests that it may pose risks not only to human health but also to aquatic ecosystems. Studies indicate that degradation products can affect non-target organisms, leading to disruptions in local biodiversity .

Summary Table of Biological Activity

| Property | Description |

|---|---|

| Chemical Structure | CHClNO |

| Absorption Rate | Rapid absorption; >50% excreted within 24 hours |

| Metabolic Pathways | N-dealkylation, hydroxylation, glutathione conjugation |

| Toxicological Effects | Reproductive toxicity, cytotoxicity |

| Environmental Persistence | Detected in groundwater; potential for bioaccumulation |

Propiedades

IUPAC Name |

2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClN6O/c1-7(2,3(9)15)14-6-12-4(8)11-5(10)13-6/h1-2H3,(H2,9,15)(H3,10,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDKHTXLRCBVLMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)N)NC1=NC(=NC(=N1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80190059 | |

| Record name | N-Deethylcyanazine amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80190059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36556-77-1 | |

| Record name | 2-[(4-Amino-6-chloro-1,3,5-triazin-2-yl)amino]-2-methylpropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36556-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Deethylcyanazine amide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036556771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Deethylcyanazine amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80190059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.